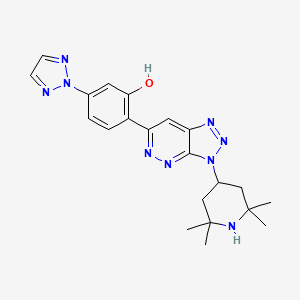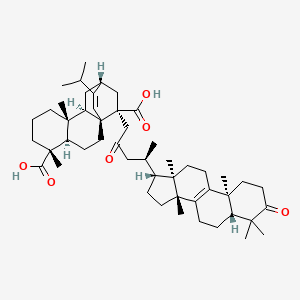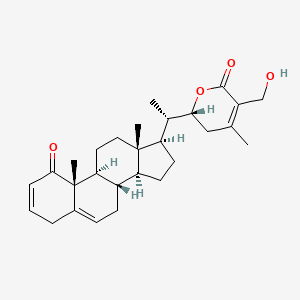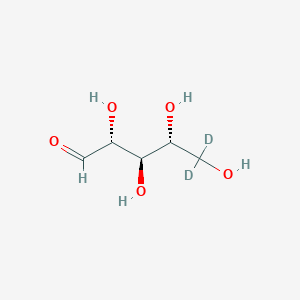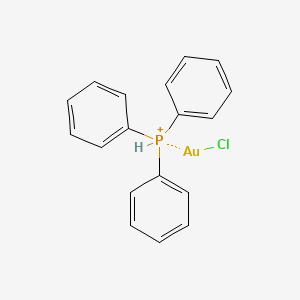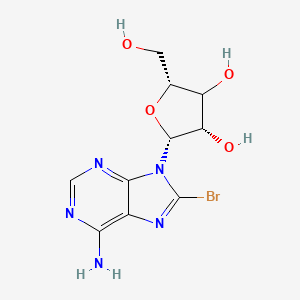
(2R,3S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides or the construction of the nucleoside structure from simpler precursors. The synthetic route for this compound would likely involve the following steps:
Formation of the purine base: The purine base, in this case, a brominated and aminated purine, would be synthesized or modified from a natural purine.
Glycosylation: The purine base would be attached to a sugar moiety, in this case, a modified ribose, through a glycosylation reaction.
Functional group modifications: The hydroxymethyl and other functional groups would be introduced or modified to achieve the final structure.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an alkyl or aryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium azide (NaN₃) or organometallic reagents like Grignard reagents.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the de-brominated nucleoside.
Substitution: The major product would be the nucleoside with the new substituent in place of the bromine atom.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a probe to study nucleic acid interactions.
Biology
In biology, nucleoside analogs are often used to study DNA and RNA synthesis, repair, and function. They can be incorporated into nucleic acids and cause chain termination or other disruptions.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication or interfere with the proliferation of cancer cells.
Industry
In industry, nucleoside analogs are used in the production of pharmaceuticals and as research tools in biotechnology.
作用机制
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they can cause chain termination or other disruptions. This can inhibit the replication of viruses or the proliferation of cancer cells. The specific molecular targets and pathways involved would depend on the exact structure of the compound and its interactions with cellular enzymes and nucleic acids.
相似化合物的比较
Similar Compounds
(2R,3S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: A similar nucleoside analog without the bromine atom.
(2R,3S,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: A similar nucleoside analog with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in the compound “(2R,3S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” may confer unique properties, such as increased reactivity or different biological activity compared to other nucleoside analogs.
属性
分子式 |
C10H12BrN5O4 |
|---|---|
分子量 |
346.14 g/mol |
IUPAC 名称 |
(2R,3S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5?,6+,9-/m1/s1 |
InChI 键 |
VJUPMOPLUQHMLE-DTUHVUQASA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



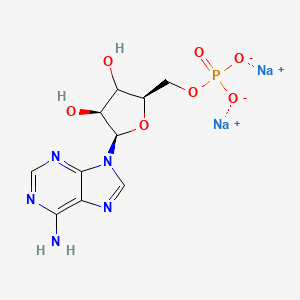
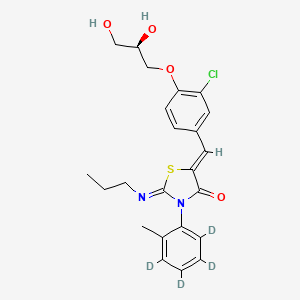
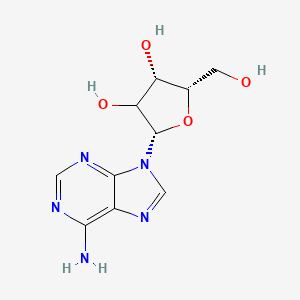
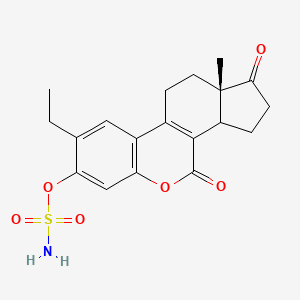
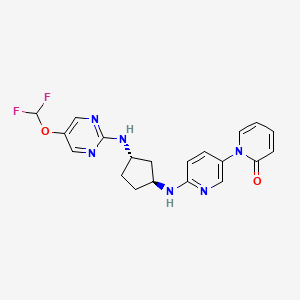
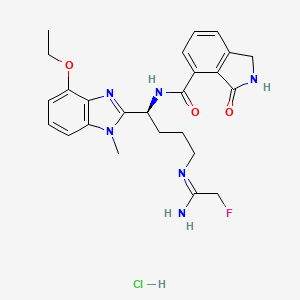
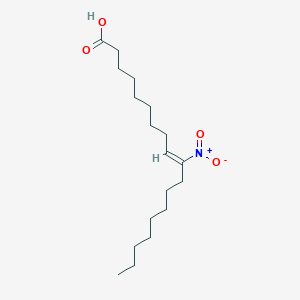
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
